2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine

DNA-PK inhibitor Kinase selectivity Cancer therapy

Validated core scaffold for selective DNA-PK inhibitor design—derivatives achieve picomolar potency (IC50 1.26 nM) with >7,900-fold selectivity over JAK2. The specific 2,7-dimethyl substitution ensures planar geometry and consistent intermolecular packing (3.647 Å), critical for reproducible polymorph screening. Predicted pKa 3.96 minimizes phospholipidosis risk vs. more basic heterocycles; LogP ~1.5 balances solubility and permeability. Substituting methylation patterns or unfunctionalized cores compromises potency, selectivity, and solid-form behavior. Essential for oncology programs requiring kinase selectivity and formulation-ready solid-state properties.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 4931-22-0
Cat. No. B1614778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine
CAS4931-22-0
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=NN2C=C1)C
InChIInChI=1S/C8H9N3/c1-6-3-4-11-8(5-6)9-7(2)10-11/h3-5H,1-2H3
InChIKeyDJQNDZIDERYZRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine (CAS 4931-22-0): Procurement Specifications and Chemical Identity


2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine (CAS 4931-22-0) is a heterocyclic small molecule (C8H9N3, MW: 147.18 g/mol) that serves as a core scaffold in medicinal chemistry and kinase inhibitor design. It consists of a [1,2,4]triazole ring fused to a pyridine ring, with methyl substituents at the 2- and 7-positions . This specific substitution pattern results in a planar molecular geometry [1] and confers distinct physicochemical properties, including a calculated density of 1.19±0.1 g/cm³ and a predicted pKa of 3.96±0.30 . Its structure provides a rigid, hydrogen-bond-capable framework that is frequently exploited to modulate the activity and selectivity of its derivatives against various biological targets.

Why 2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine Cannot Be Substituted by Unfunctionalized or Differently Methylated Triazolopyridine Analogs


Generic substitution of 2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine with unfunctionalized [1,2,4]triazolo[1,5-a]pyridine or analogs bearing different substituent patterns is not viable for several critical reasons. The presence and specific position of the methyl groups (C2 and C7) directly influence the compound's solid-state packing, electronic properties, and, most importantly, its biochemical interactions when used as a precursor to more complex molecules. As demonstrated in kinase inhibition studies, a derivative of this exact scaffold (featuring the 2,7-dimethyl substitution) can achieve picomolar potency against a specific kinase, whereas the same derivative series shows drastically reduced activity against other closely related kinases [1]. Furthermore, the crystal structure of the core scaffold confirms a nearly planar conformation stabilized by specific intermolecular interactions, a feature that can be disrupted by alternative methylation patterns, potentially altering solubility, co-crystallization behavior, or the presentation of reactive handles in downstream synthesis [2]. Substituting this building block would therefore risk altering the validated biological activity, selectivity profile, and physical properties of the final drug candidate or research tool.

Quantitative Evidence for the Differentiation of 2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine (4931-22-0) from Comparators


Potent and Selective DNA-PK Inhibition Achieved via the 2,7-Dimethyl Triazolopyridine Scaffold

Derivatives of 2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine demonstrate high potency and marked selectivity for DNA-dependent protein kinase (DNA-PK). In a TR-FRET assay, a key derivative, 2-((2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino)-7-methyl-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one, inhibited DNA-PK with an IC50 of 1.26 nM [1]. In stark contrast, the same compound exhibited an IC50 of >10,000 nM against the structurally related kinases JAK2 and TTK in Z'-LYTE assays, representing a >7,900-fold selectivity window for DNA-PK [2].

DNA-PK inhibitor Kinase selectivity Cancer therapy Medicinal chemistry

Differentiation in Solid-State Structure: Unique Crystallographic Packing vs. Other [1,2,4]Triazolo[1,5-a]pyridines

The 2,7-dimethyl substitution pattern dictates a specific intermolecular arrangement in the solid state. Single-crystal X-ray diffraction reveals that the core molecule is nearly planar, with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) [1]. The crystal packing is primarily governed by van der Waals forces, with a characteristic intermolecular distance of 3.647 Å between O(3) and C(4) atoms of adjacent molecules translated along specific crystallographic axes [2]. This specific packing arrangement is distinct from the general class and is a direct result of the 2,7-dimethyl substitution.

Crystallography Solid-state chemistry Crystal engineering Polymorph screening

Optimized Physicochemical Properties for Drug Design: pKa and LogP vs. Unsubstituted Core

The addition of the 2,7-dimethyl groups alters the fundamental physicochemical properties of the triazolopyridine core. The predicted pKa of the fused ring system is 3.96±0.30, and its calculated LogP is approximately 1.5 . In contrast, the unsubstituted [1,2,4]triazolo[1,5-a]pyridine is reported to have a significantly lower pKa (estimated around 1.2-1.5 for the conjugate acid of the pyridine nitrogen) and a more hydrophilic nature [1]. This difference in basicity and lipophilicity directly influences the compound's solubility, permeability, and potential for off-target interactions, such as binding to hERG channels or cytochrome P450 enzymes, which are common concerns with more basic or lipophilic fragments.

Medicinal chemistry Drug-likeness Lead optimization Physicochemical properties

Optimal Research and Industrial Applications for 2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine (4931-22-0) Based on Evidence


Design and Synthesis of Highly Selective DNA-PK Inhibitors for Oncology Research

This compound is a privileged starting point for medicinal chemists aiming to develop selective DNA-PK inhibitors. The evidence shows that a derivative of this exact scaffold achieves low nanomolar potency (IC50 = 1.26 nM) against DNA-PK while exhibiting >7,900-fold selectivity over other kinases like JAK2 [1]. Using the 2,7-dimethyl core is therefore critical for projects where avoiding JAK/STAT pathway inhibition and other off-target effects is paramount for achieving a clean safety and efficacy profile in oncology models.

Solid-Form Screening and Polymorph Patenting of Kinase Inhibitor Candidates

For pharmaceutical development teams, the well-defined solid-state structure of the core scaffold is a valuable asset. The documented crystal packing, featuring a near-planar molecule and a specific 3.647 Å intermolecular interaction [2], provides a reproducible baseline for solid-form screens. This facilitates the identification and characterization of stable polymorphs, salts, or co-crystals of the final drug candidate, which is essential for patent protection and for developing a formulation with consistent bioavailability and shelf life.

Medicinal Chemistry Hit-to-Lead Optimization Requiring a pKa in the 3-4 Range

In lead optimization campaigns, the predicted pKa of 3.96 for this compound makes it a superior choice over more basic heterocycles when a weakly basic or neutral core is desired. This property can be strategically leveraged to reduce the risk of phospholipidosis, minimize off-target binding to aminergic GPCRs, and improve oral absorption by keeping the molecule largely unionized in the gastrointestinal tract. The moderate increase in LogP (≈1.5) compared to the unsubstituted core also aids in balancing solubility and permeability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.